molecular formula C16H13F4NO2 B7538042 2-(difluoromethoxy)-N-[(1S)-1-(2,4-difluorophenyl)ethyl]benzamide

2-(difluoromethoxy)-N-[(1S)-1-(2,4-difluorophenyl)ethyl]benzamide

Cat. No. B7538042
M. Wt: 327.27 g/mol
InChI Key: UYJWALUIGVFDQP-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Difluoromethoxy)-N-[(1S)-1-(2,4-difluorophenyl)ethyl]benzamide is a chemical compound that has attracted significant attention from the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its pharmacological properties and mechanism of action.

Mechanism of Action

The exact mechanism of action of 2-(Difluoromethoxy)-N-[(1S)-1-(2,4-difluorophenyl)ethyl]benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation. It has also been shown to modulate the activity of certain receptors in the brain, which may contribute to its potential therapeutic effects in neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-(Difluoromethoxy)-N-[(1S)-1-(2,4-difluorophenyl)ethyl]benzamide has a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and modulate the activity of certain neurotransmitter receptors in the brain. Additionally, it has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects in neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of 2-(Difluoromethoxy)-N-[(1S)-1-(2,4-difluorophenyl)ethyl]benzamide is that it is relatively easy to synthesize and purify. Additionally, it has been extensively studied for its pharmacological properties, which makes it a useful tool for investigating the mechanisms of action of other compounds. However, one limitation is that its potential therapeutic applications have not yet been fully realized, and further research is needed to fully understand its effects.

Future Directions

There are several future directions for research on 2-(Difluoromethoxy)-N-[(1S)-1-(2,4-difluorophenyl)ethyl]benzamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications in cancer and autoimmune diseases. Finally, there is a need for more research on the safety and toxicity of this compound, particularly in animal models.

Synthesis Methods

The synthesis of 2-(Difluoromethoxy)-N-[(1S)-1-(2,4-difluorophenyl)ethyl]benzamide involves the reaction of difluoromethoxybenzene with (S)-2-amino-1-(2,4-difluorophenyl)ethanol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction proceeds under mild conditions and yields a high purity product.

Scientific Research Applications

2-(Difluoromethoxy)-N-[(1S)-1-(2,4-difluorophenyl)ethyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties and has been tested against a wide range of cancer cell lines. This compound has also been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been studied for its anti-inflammatory properties and potential as a treatment for autoimmune diseases.

properties

IUPAC Name

2-(difluoromethoxy)-N-[(1S)-1-(2,4-difluorophenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F4NO2/c1-9(11-7-6-10(17)8-13(11)18)21-15(22)12-4-2-3-5-14(12)23-16(19)20/h2-9,16H,1H3,(H,21,22)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJWALUIGVFDQP-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)F)F)NC(=O)C2=CC=CC=C2OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)F)F)NC(=O)C2=CC=CC=C2OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(difluoromethoxy)-N-[(1S)-1-(2,4-difluorophenyl)ethyl]benzamide

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